2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-21(23(29)26-17-6-5-7-19(14-17)32-3)34-25-27-20-12-13-33-22(20)24(30)28(25)15-16-8-10-18(31-2)11-9-16/h5-14,21H,4,15H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXFSKLGWFWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide , also known by its CAS number 482651-40-1, is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings regarding its biological activity, including in vitro studies and potential mechanisms of action.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. The MTT assay has been a primary method for evaluating its cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
MCF-7 Cell Line :
- The compound demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The efficacy was compared to standard chemotherapeutics like Doxorubicin (Dox), showing comparable or enhanced cytotoxic effects.
- The IC50 values indicated a potent inhibition of cell proliferation at micromolar concentrations .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial activity.
In Vitro Antimicrobial Studies
- Bacterial Strains Tested :
- Mechanism of Action :
Case Study 1: Anticancer Efficacy
A study conducted by Walid Fayad et al. screened a library of compounds on multicellular spheroids, identifying this compound as a potent candidate for further development in cancer therapeutics. The study highlighted its ability to penetrate spheroid structures effectively, which mimics in vivo tumor environments .
Case Study 2: Antimicrobial Potential
Research published in MDPI explored various thienopyrimidine derivatives, including this compound. It demonstrated superior antimicrobial activity compared to traditional antibiotics, suggesting a potential role in treating resistant bacterial strains .
Summary of Findings
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer activities. The specific compound under review has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation by affecting key signaling pathways involved in tumor growth.
A study demonstrated that derivatives of thieno[3,2-d]pyrimidines can act as potent inhibitors of cancer cell lines, suggesting that the compound may be a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Molecular docking studies have suggested that it may inhibit enzymes like 5-lipoxygenase , which is involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain associated with conditions such as arthritis .
Case Study 1: Anticancer Activity
In vitro studies conducted on various human cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
Case Study 2: Anti-inflammatory Activity
In silico molecular docking studies indicated that the compound binds effectively to the active site of 5-lipoxygenase , suggesting a strong potential for anti-inflammatory applications. Further experimental validation is required to confirm these findings .
Q & A
Q. What are the standard protocols for synthesizing this thienopyrimidine derivative?
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Annulation reactions : Combining o-amino benzamides with thiols in a one-pot process under reflux conditions (e.g., ethanol or DMF as solvents, potassium carbonate as a base) .
- Sulfanyl group introduction : Thiol-ene coupling or nucleophilic substitution at the 2-position of the pyrimidinone ring .
- Final amidation : Coupling with 3-methoxyphenylbutanamide using carbodiimide-based reagents (e.g., EDC/HOBt) . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC for purity assessment (>95%) .
Q. Which analytical techniques are used for structural characterization?
- Spectroscopy :
- IR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfanyl S-H stretch at ~2550 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, thienopyrimidine aromatic signals) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Temperature control : Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates (e.g., sulfanyl-acetamide precursors) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in annulation steps .
- Kinetic studies : Monitoring activation energy via Arrhenius plots identifies rate-limiting steps (e.g., thiol addition) .
Q. What strategies address contradictory bioactivity data in target validation studies?
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to rule out off-target effects .
- Binding assays : Use surface plasmon resonance (SPR) to quantify interactions with putative targets (e.g., kinases, GPCRs) .
- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Q. How can computational models guide experimental design for this compound?
- Density Functional Theory (DFT) : Predicts reactivity of the sulfanyl group in nucleophilic substitutions (e.g., charge distribution at S-atom) .
- Molecular docking : Screens against protein databases (e.g., PDB) to prioritize biological targets (e.g., EGFR, VEGFR) .
- MD simulations : Analyzes conformational stability in aqueous vs. lipid bilayer environments, informing formulation strategies .
Methodological Challenges & Solutions
Resolving spectral overlaps in NMR data for structural confirmation
- Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons in the thienopyrimidine and methoxyphenyl moieties .
- Isotopic labeling : Introduce ¹³C at the carbonyl group to track resonance shifts in complex spectra .
Addressing low solubility in biological assays
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl) at the butanamide chain to enhance bioavailability .
Comparative & Exploratory Studies
Q. How does structural variation (e.g., methoxy position) affect bioactivity?
- SAR studies : Compare analogues (e.g., 3-methoxy vs. 4-methoxybenzyl derivatives) in enzyme inhibition assays .
- Electron-withdrawing groups : Substituents like nitro or trifluoromethyl at the phenyl ring enhance target affinity but may reduce metabolic stability .
Q. What are the limitations of current synthetic routes?
- Byproduct formation : Thioether oxidation during storage requires inert atmosphere handling .
- Scalability : Multi-step protocols incur yield losses; flow chemistry could streamline intermediate production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
